molecular formula C6H4ClFO B157789 2-Chloro-4-fluorophenol CAS No. 1996-41-4

2-Chloro-4-fluorophenol

Cat. No. B157789
CAS RN: 1996-41-4
M. Wt: 146.54 g/mol
InChI Key: IGYXYGDEYHNFFT-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenol is a chemical compound with the formula C6H4ClFO . It is a light yellow liquid and is used in the enzymatic production of fluorocatechols .


Synthesis Analysis

2-Chloro-4-fluorophenol can be synthesized by direct chlorination of 4-fluorophenol with chlorine gas at 0°-185° C. in the absence of a catalyst . This process has advantages in that the chlorination can be carried out using inexpensive reagents without requiring the use of particular apparatus and under mild conditions .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluorophenol consists of a six-membered aromatic ring with chlorine and fluorine substituents . The molecular weight of the compound is 146.55 .


Chemical Reactions Analysis

One known chemical reaction involving 2-Chloro-4-fluorophenol is its reductive dechlorination to yield 2-fluorophenol .


Physical And Chemical Properties Analysis

2-Chloro-4-fluorophenol is a solid with a refractive index of 1.53 . It has a boiling point of 88 °C/4 mmHg and a melting point of 23 °C . The density of the compound is 1.344 g/mL at 25 °C .

Scientific Research Applications

Environmental Fate and Plant Interaction

  • Phytoremediation and Metabolite Analysis : Research by Tront and Saunders (2007) used nuclear magnetic resonance (NMR) to study the fate of halogenated phenols like 4-chloro-2-fluorophenol in plants. They identified and quantified the parent compound and its metabolites in plant extracts, demonstrating the potential of using aquatic plants for phytoremediation of contaminated environments (Tront & Saunders, 2007).

Chemical Transformations

  • Electrophilic Amination and Fluorine Removal : Bombek et al. (2004) explored the electrophilic amination of halophenols, including 4-fluorophenol. Their study showed the complete removal of the fluorine atom in certain reactions, highlighting a unique transformation pathway (Bombek, Požgan, Kočevar & Polanc, 2004).

Microbial Degradation

  • Reductive Dechlorination by Microbes : Häggblom (1998) found that a sulfidogenic consortium could utilize 4-chloro-2-fluorophenol, leading to reductive dechlorination and accumulation of fluorophenols. This research provides insights into microbial degradation pathways of chlorophenols under sulfate-reducing conditions (Häggblom, 1998).

Crystal Structure Studies

  • Structural Analysis Under Extreme Conditions : Oswald et al. (2005) examined the crystal structures of halophenols, including 4-fluorophenol, at low temperatures and high pressures. This study provides valuable information about the behavior of these compounds under extreme conditions, which can be crucial for designing materials and understanding molecular interactions (Oswald et al., 2005).

Spectroscopy and Photoreactions

  • Spectroscopy and Photoreaction Mechanisms : Nanbu, Sekine, and Nakata (2012) investigated the infrared spectra and UV-induced photoreactions of halophenols in argon matrices. Their work contributes to a deeper understanding of the photoreaction mechanisms and spectroscopic properties of these compounds (Nanbu, Sekine & Nakata, 2012).

Bacterial Degradation

  • Bacterial Utilization and Degradation Pathways : Duque et al. (2012) isolated a bacterial strain capable of degrading 2-fluorophenol. This study is significant for understanding how certain bacteria can metabolize organofluorine compounds, which has implications for bioremediation strategies (Duque et al., 2012).

Antibacterial Applications

  • Antibacterial Compound Analysis : Vidhya, Austine, and Arivazhagan (2020) focused on the antibacterial properties of 2-chloro-5-fluoro phenol. They conducted a combined experimental and theoretical investigation, revealing significant antibacterial activity and providing insights into potential medicinal applications (Vidhya, Austine & Arivazhagan, 2020).

Safety And Hazards

2-Chloro-4-fluorophenol is considered hazardous. It is a combustible liquid and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-chloro-4-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYXYGDEYHNFFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60173744
Record name 2-Chloro-4-fluorophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluorophenol

CAS RN

1996-41-4
Record name 2-Chloro-4-fluorophenol
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Record name 2-Chloro-4-fluorophenol
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Record name 1996-41-4
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Record name 2-Chloro-4-fluorophenol
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Record name 2-chloro-4-fluorophenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
A Soffers, C Veeger, I Rietjens - Xenobiotica, 1994 - Taylor & Francis
… chloro-2-fluorophenol, 2-chloro4-fluorophenol, 4-hromo-2-fluoropheno1, 2-bromo-4-fluoropheno1, 1,3-difluorobenzene and 4-fluorohenzoic acid were purchased from Fluorochem (…
Number of citations: 6 www.tandfonline.com
MG Boersma, I Solyanikova… - Journal of Industrial …, 2001 - academic.oup.com

Of all NMR-observable isotopes 19F is the one most convenient for studies on the biodegradation of environmental pollutants and especially for fast initial metabolic …

Number of citations: 76 academic.oup.com
JR Denton, Y Chen, T Loughlin - J Chromatogr Sep Tech, 2017 - pdfs.semanticscholar.org
Control of regioisomer impurities within pharmaceutical raw materials, intermediates, and active pharmaceutical ingredients are of major concern for the pharmaceutical industry. If …
Number of citations: 1 pdfs.semanticscholar.org
T Tai, M Yamashita, M Takeda, H Naito - Fluoride, 1986 - fluorideresearch.org
… 3-fluorobenzoyl chloride, 2-fIuorw toluene, 2-chloro-4-fluorophenol, 2-and 4-fluorophenol, 4-… 4-fluorophenol and trifluoromethylbenzoyl chloride and 2-chloro-4-fluorophenol, the LDs of …
Number of citations: 1 www.fluorideresearch.org
CN Chen - Acta Crystallographica Section E: Structure Reports …, 2006 - scripts.iucr.org
… A mixture of 2-chloro-4-fluorophenol (4 mmol) and sodium hydride (4 mmol) in anhydrous toluene (60 ml) was stirred at 373 K for 2 h. 7-Chloro-5-methylsulfanyl-1,2,4-triazolo[1,5-c]…
Number of citations: 4 scripts.iucr.org
KC Srivastava - Bulletin of the Chemical Society of Japan, 1964 - journal.csj.jp
… The condensation of 2-chloro-4-fluorophenol and 2-bromo-4-fluorophenol with halogenated fatty acids in sodium hydroxide solution3) provides a good method for preparation of …
Number of citations: 4 www.journal.csj.jp
AN Efremov, VV Sharutin - Russian Journal of Coordination Chemistry, 2023 - Springer
… A similar reaction involving 2-chloro-4-fluorophenol was accompanied by the formation of a bridged antimony compound, which was isolated from the reaction mixture after …
Number of citations: 0 link.springer.com
IP Solyanikova, OV Moiseeva, S Boeren… - Applied and …, 2003 - Am Soc Microbiol
… , the 19 F NMR spectrum recorded after incubation of 2-chloro-4-fluorophenol (−128.0 ppm) with 2-… The possibility that 2-chloro-4-fluorophenol is converted by 2-hydroxybiphenyl mono-…
Number of citations: 12 journals.asm.org
M Mohammadi, K Akhbari, A Mazloomifar… - Journal of Inorganic and …, 2012 - Springer
… –13] and to extend the number of Tl I supramolecular compounds with other organic ligands, we wish to report another supramolecular species from Tl I ion with 2-chloro-4-fluorophenol …
Number of citations: 3 link.springer.com
VV Sharutin, OK Sharutina, AN Efremov - Russian Journal of Coordination …, 2021 - Springer
… The reactions of pentaphenylantimony with 2,4-difluoro-, 2,5-difluoro-, and 2-chloro-4-fluorophenol in a benzene–octane mixture of solvents afford tetraphenylantimony aroxides Ph 4 …
Number of citations: 2 link.springer.com

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